![molecular formula C22H15Cl3N2OS B2986055 6-Chloro-2-[(2,6-dichlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one CAS No. 338965-69-8](/img/structure/B2986055.png)
6-Chloro-2-[(2,6-dichlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one
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Description
6-Chloro-2-[(2,6-dichlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one is a useful research compound. Its molecular formula is C22H15Cl3N2OS and its molecular weight is 461.79. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Properties
Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, some newly synthesized quinazolin-4(3H)-ones incorporating sulfonamido-4-thiazolidinone have shown promising antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Patel et al., 2010). Similarly, other quinazolinone compounds have demonstrated significant activity against various bacterial and fungal strains, suggesting a broad spectrum of possible antimicrobial applications (Patel & Patel, 2007).
Anticancer Activity
Research into quinazolinone derivatives has also extended into anticancer applications. For example, studies on 2,3,7-trisubstituted Quinazoline derivatives targeting EGFR-tyrosine kinase have shown remarkable activity against CNS SNB-75 cancer cell lines, highlighting the potential of these compounds in cancer therapy (Noolvi & Patel, 2013).
Enzymatic Activity Enhancement
Quinazolinone derivatives have also been explored for their ability to enhance enzymatic activities. A study demonstrated that certain thienoquinolinones significantly increased the activity of the α-amylase enzyme, suggesting potential applications in biotechnology and medical research (Abass, 2007).
Antihistaminic Agents
The synthesis and evaluation of quinazolinone derivatives as H1-antihistaminic agents have shown promising results. One study reported the synthesis of novel quinazolin-4(3H)-ones that protected animals from histamine-induced bronchospasm, indicating potential as non-ulcerogenic anti-inflammatory and antihistaminic agents (Alagarsamy & Parthiban, 2012).
properties
IUPAC Name |
6-chloro-2-[(2,6-dichlorophenyl)sulfanylmethyl]-3-(2-methylphenyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl3N2OS/c1-13-5-2-3-8-19(13)27-20(12-29-21-16(24)6-4-7-17(21)25)26-18-10-9-14(23)11-15(18)22(27)28/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXYSYHKQSGFKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)Cl)CSC4=C(C=CC=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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